4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. Its molecular formula is C₇H₆N₄O₃, and it has a molecular weight of approximately 178.15 g/mol. This compound features a unique structure characterized by a fused pyrazole and pyrazine ring system, which contributes to its chemical properties and potential applications in various scientific fields.
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is classified as a carboxylic acid due to the presence of the carboxyl group (-COOH). It is also categorized under heterocyclic compounds, specifically those containing nitrogen atoms in their ring structure.
The synthesis of 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multiple steps:
The synthetic processes often require careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. In industrial settings, continuous flow chemistry may be employed to enhance efficiency .
The molecular structure of 4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid features:
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and heterocycles:
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms in the heterocyclic rings, making it a versatile intermediate for further chemical modifications .
The compound interacts with various biological targets through biochemical pathways. For example:
The specific interactions involve binding to receptor sites and influencing downstream signaling pathways that regulate cellular responses .
Relevant data from studies indicate that its stability can be influenced by substituents on the pyrazole or pyrazine rings .
4-Oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid serves multiple purposes in scientific research:
The pyrazolo[1,5-a]pyrazine system emerged as a scaffold of interest in medicinal chemistry following early observations of its bioisosteric relationship with purine nucleotides. The fused bicyclic architecture combines a five-membered pyrazole ring with a six-membered pyrazine ring, creating a planar, electron-deficient system capable of diverse biological interactions. While initial explorations in the late 20th century focused on simple alkyl/aryl derivatives, the strategic incorporation of the 4-oxo-4,5-dihydro moiety marked a pivotal advancement. This modification enhanced hydrogen-bonding capacity while modulating the ring system’s electronic properties, as evidenced by increased dipole moments (typically 4.5–5.5 Debye) compared to non-carbonyl analogues [7] [9].
The discovery pathway accelerated significantly when high-throughput screening campaigns identified pyrazolo[1,5-a]pyrazin-4-one derivatives as modulators of key neurological targets. Notably, scaffold hopping from AMPAR-focused libraries led to compound 2b, a lead with activity against GluN2A-containing NMDA receptors—a target implicated in schizophrenia and depression. Subsequent structure-based optimization yielded the brain-penetrant GluN2A-selective positive allosteric modulator (R)-9, demonstrating the scaffold’s capacity for CNS drug development [2]. Concurrently, the 4-oxo-4,5-dihydro core was exploited in antiviral research, culminating in patented 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives (WO2013174931A1) as inhibitors of viral endonucleases and polymerases, particularly against orthomyxoviruses like influenza [9].
Table 1: Evolution of Pyrazolo-Pyrazine Derivatives in Drug Discovery
Time Period | Key Structural Features | Therapeutic Target | Significance |
---|---|---|---|
Pre-2000s | Simple alkyl/aryl substitutions | Nucleoside mimics | Exploration of purine bioisosterism |
Early 2000s | Introduction of 4-oxo group | Kinase inhibitors | Enhanced hydrogen bonding & solubility |
2010–2015 | Fluorophenyl/Carboxylic acid hybrids | NMDA receptors (GluN2A) | Scaffold hopping from AMPAR libraries [2] |
2015–Present | Halogenated 5-chloro derivatives | Viral endonucleases | Patent WO2013174931A1 for influenza inhibitors [9] |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7